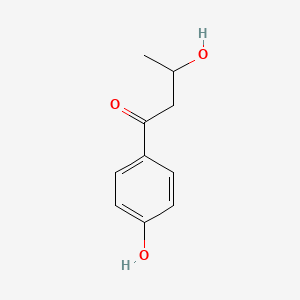
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one can be achieved through various methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde and acetone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of intermediate compounds. This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)butanol.
Substitution: Formation of various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raspberry Ketone: 4-(4-Hydroxyphenyl)butan-2-one, known for its use in flavoring and fragrance industries.
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one: Another hydroxylated butanone with similar structural features.
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
829-44-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |
Clé InChI |
VYNGWEOWCIYIDW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


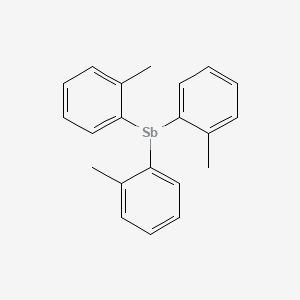
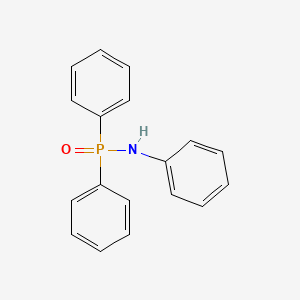
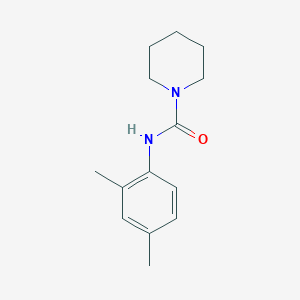
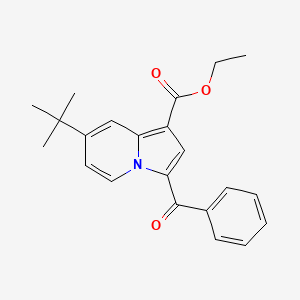
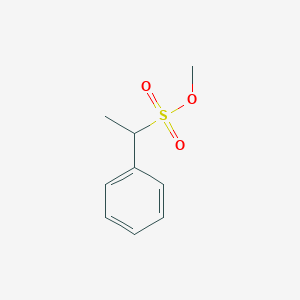


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)
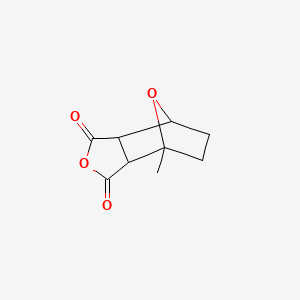
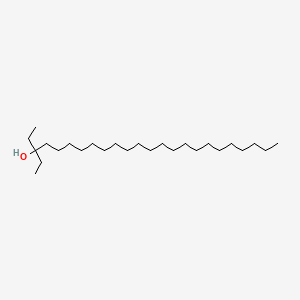
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)



